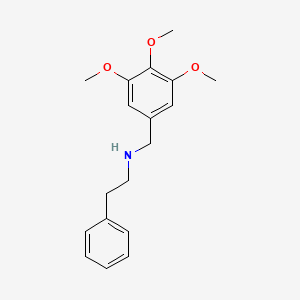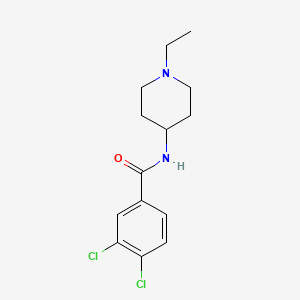
(2-phenylethyl)(3,4,5-trimethoxybenzyl)amine
説明
(2-phenylethyl)(3,4,5-trimethoxybenzyl)amine, also known as Mescaline-N-methyl-3,4,5-trimethoxyphenethylamine, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used for centuries by indigenous people in South America for spiritual and religious purposes. The compound was first synthesized in 1919 by the German chemist Ernst Späth.
作用機序
The mechanism of action of (2-phenylethyl)(3,4,5-trimethoxybenzyl)amine involves the activation of the serotonin 2A receptor in the brain. This leads to a cascade of events that result in the hallucinogenic effects of the drug. The exact mechanism by which the drug produces its effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of neural circuits involved in perception and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. The drug produces a range of effects on the central nervous system, including altered perception, thought, and mood. It also produces changes in heart rate, blood pressure, and body temperature. The long-term effects of the drug on the brain and body are not well studied, but it is known to produce tolerance and dependence with repeated use.
実験室実験の利点と制限
The advantages of using (2-phenylethyl)(3,4,5-trimethoxybenzyl)amine in lab experiments include its potent hallucinogenic effects and its ability to activate the serotonin 2A receptor. This makes it a useful tool for studying the role of this receptor in the brain and its potential therapeutic applications. However, the limitations of the drug include its potential for abuse and its lack of specificity for the serotonin 2A receptor. It also produces a range of physiological effects that can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on (2-phenylethyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new drugs that target the serotonin 2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of the drug on the brain and body, including its potential for neurotoxicity and the development of tolerance and dependence. Finally, there is a need for more research on the safety and efficacy of the drug in humans, particularly in the context of its potential therapeutic applications.
科学的研究の応用
(2-phenylethyl)(3,4,5-trimethoxybenzyl)amine has been used in scientific research for its hallucinogenic properties. It is a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound has been used to study the role of the serotonin 2A receptor in the brain and its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
2-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-11-15(12-17(21-2)18(16)22-3)13-19-10-9-14-7-5-4-6-8-14/h4-8,11-12,19H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZMVSDMMHOGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4,5-dimethyl-2-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4647000.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4647002.png)

![3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)butanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4647012.png)
![N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4647014.png)
![N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4647035.png)
![tert-butyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4647048.png)
![1-[2-(propylsulfonyl)benzoyl]azepane](/img/structure/B4647058.png)
![6,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4647063.png)

![N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4647073.png)
![N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4647075.png)
![N-(5-chloro-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4647085.png)

